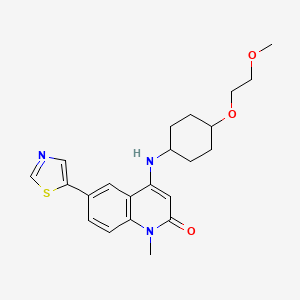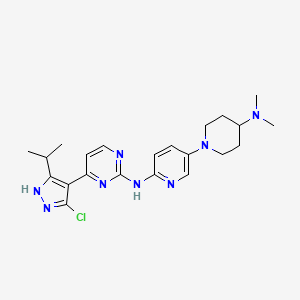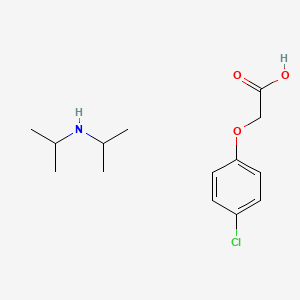
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CH-100 is a Chinese herbal medicine previously used in the treatment of human hepatitis C.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Analysis
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate, commonly found in herbicides like 2,4-D and MCPA, has a significant impact on environmental and public health. Research has analyzed carcinogenic outcomes and potential mechanisms from exposure to these compounds, especially in the context of agricultural and residential applications. For instance, a study highlighted the widespread use of these herbicides and their potential association with increased risks of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action for these compounds. Intriguingly, while environmental exposures to these compounds are not sufficient to establish a causal relationship with cancers, genetic polymorphisms that heighten the risk of developing such conditions have been identified. The interaction between these polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, remains largely unexplored, indicating a complex interplay between genetic factors and environmental exposure (von Stackelberg, 2013).
Trends in Herbicide Toxicity Studies
Furthermore, research has delved into the trends and gaps in studies concerning the toxicity of herbicides like 2,4-D. The analysis of global trends underscores the rapid advancement in research on 2,4-D toxicology and mutagenicity, shedding light on the specific characteristics of its toxicity and mutagenicity. The study employs a novel method to quantitatively visualize and summarize the development of this research field, noting the concentrated efforts of authors working collaboratively, which have led to significant advancements in the understanding of 2,4-D toxicology and mutagenicity. The findings from this scientometric review provide invaluable insights into global trends in 2,4-D research, paving the way for future research efforts that might focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Management and Remediation
In terms of environmental management, studies have reviewed the treatment options for reclaiming wastewater produced by the pesticide industry, including those containing 2,4-D. The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants, including 2,4-D and its variants. The paper discusses the processes that have been widely used to treat high-strength wastewaters rich in recalcitrant compounds at full-scale, emphasizing the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).
Eigenschaften
CAS-Nummer |
51346-20-4 |
|---|---|
Produktname |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 |
IUPAC-Name |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)7-6(3)4/h1-4H,5H2,(H,10,11);5-7H,1-4H3 |
InChI-Schlüssel |
WVUFOSDFMLKTFR-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.c1cc(ccc1OCC(=O)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CH-100; CH 100; CH100; UNII-25L08K1NAI. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
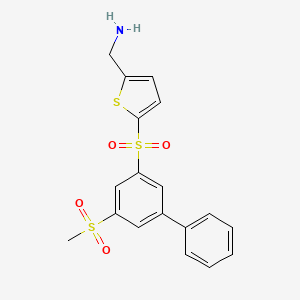
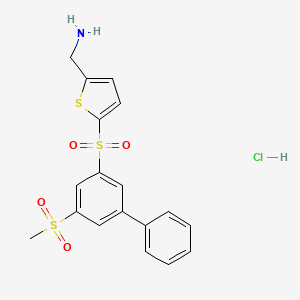
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)
